molecular formula C4H5ClN2OS B1522272 2-Aminothiazole-5-carbaldehyde hydrochloride CAS No. 920313-27-5

2-Aminothiazole-5-carbaldehyde hydrochloride

Cat. No.: B1522272
CAS No.: 920313-27-5
M. Wt: 164.61 g/mol
InChI Key: ODWAZDCUJYHFPL-UHFFFAOYSA-N
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Description

“2-Aminothiazole-5-carbaldehyde hydrochloride” is a compound with the molecular formula C4H5ClN2OS . It is also known by other names such as “2-Amino-5-formylthiazole hydrochloride” and "2-amino-1,3-thiazole-5-carbaldehyde;hydrochloride" . The compound has a molecular weight of 164.61 g/mol .


Synthesis Analysis

The synthesis of “this compound” primarily involves the deprotection of thiazole’s N-group or the removal of the N-functional group . A common synthesis method involves reacting thiazole with N-methyl-N-nitroglycine ester under appropriate conditions to deprotect and obtain 2-Aminothiazole-5-carbaldehyde .


Molecular Structure Analysis

The InChI code for the compound is 1S/C4H4N2OS.ClH/c5-4-6-1-3 (2-7)8-4;/h1-2H, (H2,5,6);1H . The compound’s InChIKey is ODWAZDCUJYHFPL-UHFFFAOYSA-N . The Canonical SMILES for the compound is C1=C (SC (=N1)N)C=O.Cl .


Chemical Reactions Analysis

The compound “this compound” is widely used in organic synthesis as a synthetic intermediate . It can be used to synthesize other compounds, such as organic fluorescent dyes and bioactive molecules . It can also serve as a ligand in coordination chemistry, participating in metal ion coordination reactions .


Physical and Chemical Properties Analysis

“this compound” is a colorless to slightly yellow crystalline or powdery solid . It is slightly soluble in water and soluble in organic solvents such as alcohol, ether, and chlorinated hydrocarbons . The compound has weak acidity .

Scientific Research Applications

1. Preparation and Structural Investigation

Gillon et al. (1983) investigated the preparation methods for N,N-disubstituted 2-aminothiazoles. They converted 4-substituted N,N-dimethyl-, N-benzyl-N-methyl-, and N-methyl-N-phenyl-amines by Vilsmeier formylation into 2-amino-5-carbaldehydes and examined their properties using spectroscopy. This research underscores the importance of mesomeric interactions between functional groups in 2-aminothiazole-5-carbaldehydes (Gillon et al., 1983).

2. Chemical Transformations and Derivatives

Borthwick et al. (1974) explored chemical transformations involving 2-Nitrothiazole-5-carbaldehyde oxime. They reported on the dehydration process using trifluoroacetic anhydride or phosgene and propene oxide to produce nitriles. Additionally, they examined the conversion of the oxime into various compounds, illustrating the versatility of 2-aminothiazole derivatives in chemical synthesis (Borthwick et al., 1974).

3. Antiprion Activity

Gallardo-Godoy et al. (2011) focused on 2-aminothiazoles as potential therapeutics for prion diseases. They conducted structure-activity studies to improve potency and physicochemical properties, identifying lead compounds with significant antiprion activity in prion-infected neuroblastoma cell lines (Gallardo-Godoy et al., 2011).

4. Corrosion Inhibition Studies

Hassan et al. (2007) researched the use of triazole derivatives, including aminothiazoles, as inhibitors for mild steel corrosion in acidic environments. This study highlights the potential of 2-aminothiazole derivatives in corrosion control applications (Hassan et al., 2007).

5. Biomedical Research

Das et al. (2016) provided an overview of the 2-aminothiazole core as a pharmacophore in medicinal chemistry and drug discovery. They highlighted its use in developing drugs with anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das et al., 2016).

6. Kinase Inhibition for Therapeutic Applications

Das et al. (2006) explored 2-aminothiazole as a novel kinase inhibitor template, demonstrating its effectiveness against Src family kinases. Their work contributed to the development of dasatinib, a potent pan-Src kinase inhibitor, highlighting the therapeutic potential of 2-aminothiazole derivatives (Das et al., 2006).

7. Enzyme Inhibition and Antioxidant Properties

Gulcin et al. (2017) investigated the inhibitory effects of aminothiazole derivatives on enzymes such as acetylcholinesterase and butyrylcholinesterase, as well as their antioxidant properties. This study emphasizes the biological significance of aminothiazole compounds in enzyme inhibition and their potential as antioxidants (Gulcin et al., 2017).

Mechanism of Action

Target of Action

2-Aminothiazole-5-carbaldehyde hydrochloride is a compound that has been found to have potential therapeutic applications in the field of cancer treatment . The primary targets of this compound are phosphodiesterase type 5 (PDE5) and cyclooxygenase-1 and -2 (COX-1/COX-2) .

Mode of Action

The compound interacts with its targets, PDE5 and COX-1/COX-2, in a unique way. It acts as a regulator of PDE5, exhibiting both inhibitory and enhancing effects . This dual action suggests a distinctive therapeutic role for this compound in conditions such as erectile dysfunction . In addition, it has been found to inhibit the activity of COX-1 and COX-2 enzymes .

Biochemical Pathways

The compound’s interaction with PDE5 and COX-1/COX-2 affects several biochemical pathways. By regulating PDE5, it influences the nitric oxide-cGMP pathway, which plays a crucial role in conditions like erectile dysfunction and certain neurodegenerative diseases . Its inhibitory effect on COX-1 and COX-2 impacts the synthesis of prostaglandins, which are involved in inflammation and pain .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its regulation of PDE5 and inhibition of COX-1/COX-2. This can lead to an increase in cGMP levels, potentially providing neuroprotective and anti-inflammatory effects . Its inhibition of COX-1 and COX-2 can reduce the production of prostaglandins, potentially alleviating inflammation and pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . This suggests that the compound’s stability and efficacy could be affected by temperature and atmospheric conditions.

Properties

IUPAC Name

2-amino-1,3-thiazole-5-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS.ClH/c5-4-6-1-3(2-7)8-4;/h1-2H,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWAZDCUJYHFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674221
Record name 2-Amino-1,3-thiazole-5-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920313-27-5
Record name 2-Amino-1,3-thiazole-5-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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